molecular formula C20H24N2O3 B6703041 N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide

Cat. No.: B6703041
M. Wt: 340.4 g/mol
InChI Key: YAFXYHPBNCDXJY-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-7-18-16(11-13-25-18)19(23)21(2)17-10-12-22(20(17)24)14-15-8-5-4-6-9-15/h4-6,8-9,11,13,17H,3,7,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFXYHPBNCDXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)N(C)C2CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidinone ring through a cyclization reaction. This is followed by the introduction of the benzyl group via a nucleophilic substitution reaction. The final step involves the formation of the furan ring through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-hydroxyacetamide
  • N-(1-benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Uniqueness

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-propylfuran-3-carboxamide is unique due to its combination of a pyrrolidinone ring, a benzyl group, and a furan ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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